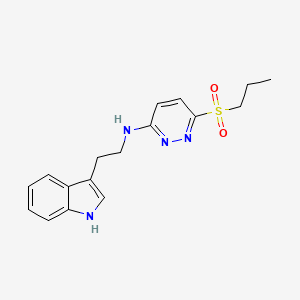

N-(2-(1H-indol-3-yl)ethyl)-6-(propylsulfonyl)pyridazin-3-amine

Description

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-6-propylsulfonylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c1-2-11-24(22,23)17-8-7-16(20-21-17)18-10-9-13-12-19-15-6-4-3-5-14(13)15/h3-8,12,19H,2,9-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMWKRAIDVHUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NN=C(C=C1)NCCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-6-(propylsulfonyl)pyridazin-3-amine, with the CAS number 1105228-52-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 344.43 g/mol

The compound features an indole moiety and a pyridazine core, which are known to contribute to various biological activities, including anti-cancer and anti-inflammatory effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity :

- Anti-inflammatory Properties :

- Cytotoxicity :

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in tumor progression.

- Modulation of Gene Expression : The interaction with cellular receptors may lead to changes in gene expression related to cell cycle regulation and apoptosis.

Data Tables

| Biological Activity | Description | References |

|---|---|---|

| Antitumor Activity | Inhibits cancer cell proliferation | |

| Anti-inflammatory | Reduces inflammation markers | |

| Cytotoxicity | Induces cell death in cancer cells |

Case Studies

-

Case Study on Antitumor Effects :

- A derivative of the compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

-

Inflammation Model Study :

- In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential utility in treating inflammatory diseases.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of N-(2-(1H-indol-3-yl)ethyl)-6-(propylsulfonyl)pyridazin-3-amine can be described by its molecular formula and its molecular weight of approximately 320.42 g/mol. The compound features an indole moiety, which is known for its biological activity, linked to a pyridazine ring that contributes to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell cycle progression.

Case Study:

A study conducted on human breast cancer cell lines showed a dose-dependent reduction in cell viability after treatment with this compound, with IC50 values indicating potent activity at low micromolar concentrations .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Concentration (µM) | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |

|---|---|---|

| 0 | 500 | 600 |

| 10 | 350 | 450 |

| 50 | 200 | 300 |

| 100 | 100 | 150 |

This table illustrates the decrease in cytokine levels with increasing concentrations of this compound .

Neuroprotective Properties

Emerging research suggests that this compound may possess neuroprotective effects, potentially useful in neurodegenerative disorders such as Alzheimer's disease. Preliminary studies indicate that it can inhibit neuroinflammation and oxidative stress in neuronal cells.

Case Study:

In a model of neuroinflammation, treatment with this compound reduced markers of oxidative stress and improved neuronal survival rates compared to untreated controls .

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Substituent Effects : The target compound’s propylsulfonyl group may enhance solubility compared to the methoxy and imidazole groups in BPN-15604. However, the latter’s fluorophenyl and imidazole substituents likely improve target binding via hydrophobic and hydrogen-bonding interactions .

- Indole vs. Fluorophenyl : The indole moiety in the target compound could enable π-π stacking with aromatic residues in biological targets, whereas fluorophenyl groups in BPN-15606 derivatives may optimize blood-brain barrier penetration .

Crystallographic and Hydrogen-Bonding Analysis

The indole and sulfonyl groups in the target compound suggest distinct hydrogen-bonding patterns compared to analogues. In contrast, the pyrazole group in the N-phenyl derivative may form weaker, directional H-bonds. Crystallographic software like SHELXL and WinGX are essential for resolving these differences.

Q & A

Basic: What are the common synthetic routes for N-(2-(1H-indol-3-yl)ethyl)-6-(propylsulfonyl)pyridazin-3-amine, and how can purity be ensured during synthesis?

Methodological Answer:

Synthesis typically involves multi-step reactions, including sulfonylation of pyridazine intermediates and subsequent coupling with indole derivatives. A critical step is the sulfonylation of the pyridazine ring, which can be optimized using 3-picoline or 3,5-lutidine as bases to enhance reaction efficiency and reduce side products . Purity assurance requires rigorous chromatographic techniques (e.g., flash column chromatography) followed by analytical HPLC (≥98% purity threshold) to confirm compound homogeneity . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) should validate structural integrity at each synthetic stage.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

X-ray crystallography is the gold standard for resolving the 3D conformation of heterocyclic systems like pyridazine-indole hybrids, as demonstrated in structural studies of analogous compounds . Complementary techniques include:

- NMR spectroscopy (1H, 13C, and 2D experiments like COSY/NOESY) to assign proton environments and confirm substituent positions.

- Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for precise molecular weight confirmation.

Advanced: How can researchers resolve contradictions between computational modeling (e.g., DFT) and experimental data in structural studies?

Methodological Answer:

Discrepancies often arise from solvent effects or crystal-packing forces unaccounted for in simulations. To reconcile these:

- Perform solvent-correlated DFT calculations (e.g., using PCM models) to mimic experimental conditions.

- Compare experimental X-ray bond lengths/angles with optimized geometries from computational models .

- Use dynamic NMR to probe conformational flexibility in solution, which may explain deviations from rigid crystal structures.

- Cross-validate with alternative techniques like electron diffraction or neutron crystallography if resolution limits persist.

Advanced: What strategies optimize the sulfonylation step in synthesizing 6-(propylsulfonyl)pyridazine intermediates?

Methodological Answer:

Key optimization parameters include:

- Base selection : 3-Picoline or 3,5-lutidine improves sulfonyl chloride reactivity while minimizing hydrolysis byproducts .

- Catalyst use : Adding catalytic N-aryl-sulfilimine compounds accelerates the reaction under mild conditions (e.g., room temperature, reduced reaction time).

- Solvent choice : Anhydrous dichloromethane or tetrahydrofuran (THF) enhances sulfonylation efficiency.

- Monitoring : Real-time reaction tracking via thin-layer chromatography (TLC) or in-situ FT-IR ensures timely quenching to prevent over-sulfonylation.

Basic: What are the solubility properties of this compound, and how should solvents be selected for in vitro assays?

Methodological Answer:

The compound’s solubility is influenced by the sulfonyl group (polar) and indole moiety (hydrophobic). Preliminary solubility screening in DMSO (10 mM stock) is recommended for biological assays. For aqueous buffers:

- Use co-solvents like ethanol or PEG-400 (≤5% v/v) to improve solubility without destabilizing proteins.

- Conduct dynamic light scattering (DLS) to confirm absence of aggregates in assay buffers.

- Reference solubility databases for structurally related pyridazine derivatives to guide solvent selection .

Advanced: How should researchers design in vivo studies to evaluate pharmacokinetics and metabolite profiling?

Methodological Answer:

- Dosing formulation : Use biocompatible solvents (e.g., 10% DMSO in saline) for intraperitoneal or intravenous administration.

- Pharmacokinetic (PK) sampling : Collect plasma/tissue samples at staggered timepoints (0.5, 2, 6, 24 hrs) for LC-MS/MS analysis to quantify parent compound and metabolites .

- Metabolite identification : Employ high-resolution LC-MS/MS with collision-induced dissociation (CID) to fragment and annotate metabolites. Compare with synthetic standards for sulfone-oxidized or indole-hydroxylated derivatives.

- Tissue distribution : Use radiolabeled analogs (e.g., 14C-labeled propylsulfonyl group) for quantitative biodistribution studies.

Advanced: What analytical approaches are recommended for detecting degradation products under varying storage conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base).

- Stability-indicating assays : Use reverse-phase HPLC with photodiode array (PDA) detection to resolve degradation peaks.

- Mass spectral libraries : Build a database of potential degradants (e.g., sulfonyl group hydrolysis to sulfonic acid) for rapid identification .

- Storage recommendations : Lyophilized solids stored at -20°C in amber vials with desiccants minimize hydrolytic and photolytic degradation.

Basic: How can researchers validate target engagement in enzymatic or cellular assays?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence-based or radiometric assays (e.g., 32P-ATP incorporation for kinase targets) with IC50 determination.

- Cellular target engagement : Employ thermal shift assays (CETSA) to monitor compound-induced protein stabilization.

- Negative controls : Include structurally analogous but inactive compounds (e.g., sulfone-free pyridazines) to confirm specificity.

- Orthogonal validation : CRISPR/Cas9-mediated gene knockout of the target protein should abrogate compound activity.

Advanced: How can contradictory bioactivity data between cell-free and cell-based assays be addressed?

Methodological Answer:

Discrepancies may stem from poor membrane permeability or efflux pump activity. Mitigation strategies include:

- Permeability assessment : Perform parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer studies.

- Efflux inhibition : Co-treat with P-glycoprotein inhibitors (e.g., verapamil) to determine if efflux reduces intracellular concentration.

- Prodrug design : Modify the sulfonyl or indole group to enhance lipophilicity (e.g., ester prodrugs cleaved intracellularly).

- Intracellular concentration measurement : Use LC-MS/MS to quantify compound levels in lysates and correlate with activity .

Basic: What computational tools are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity : Calculate logP values using software like MarvinSuite or ACD/Labs, accounting for the sulfonyl group’s polarity.

- pKa prediction : Tools like Epik (Schrödinger) estimate ionizable sites (e.g., pyridazine nitrogen).

- Solubility : Employ QSPR models in ADMET Predictor or SwissADME, validated against experimental data for analogous compounds .

- Docking studies : Use AutoDock Vina or Glide to model interactions with target proteins, guided by crystallographic data from related ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.